molecular formula C27H34N2O5 B13622224 N-Fmoc-L-leucyl-L-leucine

N-Fmoc-L-leucyl-L-leucine

Cat. No.: B13622224
M. Wt: 466.6 g/mol
InChI Key: OLBBXRXTYWLDPL-UHFFFAOYSA-N
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Description

N-Fmoc-L-leucyl-L-leucine is a compound used primarily in peptide synthesis. It is a derivative of leucine, an essential amino acid, and is often used in the field of organic chemistry and biochemistry. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-L-leucyl-L-leucine typically involves the protection of the amino group of leucine with the Fmoc group. This is achieved through a reaction with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-throughput production of the compound. The use of solid-phase peptide synthesis (SPPS) is common in industrial settings, where the compound is synthesized on a resin support and then cleaved off after the synthesis is complete .

Chemical Reactions Analysis

Types of Reactions

N-Fmoc-L-leucyl-L-leucine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF.

    Coupling: HBTU or DIC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Major Products Formed

    Deprotection: Free amino group of leucine.

    Coupling: Peptide chains with this compound as a building block.

Mechanism of Action

The mechanism of action of N-Fmoc-L-leucyl-L-leucine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed to reveal the free amino group, allowing for further reactions or modifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Fmoc-L-leucyl-L-leucine is unique due to its dual leucine residues, making it particularly useful in the synthesis of peptides that require leucine-rich sequences. Its structure allows for specific interactions and properties that are not present in other similar compounds.

Properties

Molecular Formula

C27H34N2O5

Molecular Weight

466.6 g/mol

IUPAC Name

2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C27H34N2O5/c1-16(2)13-23(25(30)28-24(26(31)32)14-17(3)4)29-27(33)34-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,16-17,22-24H,13-15H2,1-4H3,(H,28,30)(H,29,33)(H,31,32)

InChI Key

OLBBXRXTYWLDPL-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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